molecular formula C13H17NO2 B1334851 1-Benzylpiperidine-2-carboxylic acid CAS No. 21319-53-9

1-Benzylpiperidine-2-carboxylic acid

Cat. No. B1334851
CAS RN: 21319-53-9
M. Wt: 219.28 g/mol
InChI Key: FEUCBQVXYVZGCM-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-2-carboxylic acid is a compound that can be associated with a variety of chemical reactions and has potential relevance in pharmacological contexts. Although the provided papers do not directly discuss 1-Benzylpiperidine-2-carboxylic acid, they do provide insights into related compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactions of 1-Benzylpiperidine-2-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds often involves the formation of new bonds and the use of catalysts. For instance, benzo[b]furan-3-carboxylic acid was generated from a precursor by forming three new bonds in one step via a Pd(II)-mediated cascade carboxylative annulation . This suggests that similar palladium-catalyzed methods could potentially be applied to the synthesis of 1-Benzylpiperidine-2-carboxylic acid, although the specific details would depend on the starting materials and desired functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray powder diffraction, DFT-D calculations, and Hirshfeld surface analysis . These methods allow for the elucidation of crystal structures and the understanding of intermolecular interactions. For 1-Benzylpiperidine-2-carboxylic acid, similar analytical techniques could be employed to determine its crystal structure and to analyze its molecular interactions.

Chemical Reactions Analysis

Aryl carboxylic acids, which are structurally related to 1-Benzylpiperidine-2-carboxylic acid, can undergo single-electron activation to form reactive radical species . These radicals can then participate in various bond-forming reactions. Additionally, the transformation of benzoic acid derivatives into high-value molecules is a significant area of interest, which implies that 1-Benzylpiperidine-2-carboxylic acid could also be a candidate for such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-carboxylic acid derivatives have been studied using DFT calculations, which provide insights into their electronic and vibrational properties . These studies include analyses of molecular electrostatic potential, frontier molecular orbitals, and vibrational assignments. For 1-Benzylpiperidine-2-carboxylic acid, similar computational studies could predict its reactivity, stability, and potential biological activities.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-benzylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUCBQVXYVZGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385687
Record name 1-benzylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidine-2-carboxylic acid

CAS RN

21319-53-9
Record name 1-benzylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Veljkovic, N Veljkovic, JA Este… - Current medicinal …, 2007 - ingentaconnect.com
The development of a new therapeutic drug is a complex, lengthy and expensive process. On average, only one out of 10,000 - 30,000 originally synthesized compounds will clear all …
Number of citations: 81 www.ingentaconnect.com
C Alvarez-Ibarra, JFC Luján, ML Quiroga-Feijóo - Tetrahedron: Asymmetry, 2010 - Elsevier
Enantiopure [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol 5a and [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]-(diphenyl)methanol 5b, new β-amino alcohols based on l-…
Number of citations: 15 www.sciencedirect.com
HY Huang, S Pinus, XC Zhang, G Wang, AM Rueda… - 2023 - chemrxiv.org
Papain-like protease (PLpro) and 3-chymotrypsin-like protease (3CLpro or Mpro) are enzymes essential for the replication of SARS-CoV-2, the virus responsible for COVID-19. While …
Number of citations: 0 chemrxiv.org
M OTBS
Number of citations: 0

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